

Solubility of Bromine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BROMINE**

Cat. No.: **B1232223**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of elemental **bromine** (Br_2) in a range of common organic solvents. Understanding the solubility characteristics of **bromine** is critical for its safe handling and effective use in various applications, including organic synthesis, bromination reactions, and as a component in the development of pharmaceuticals. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of **bromine** varies significantly depending on the polarity of the solvent, following the principle of "like dissolves like." As a nonpolar molecule, **bromine** exhibits high solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents like water.

The following table summarizes the available quantitative and qualitative solubility data for **bromine** in common solvents. It is important to note that while **bromine** is widely reported as being soluble in many organic solvents, precise quantitative data at various temperatures is not always readily available in the published literature.

Solvent Class	Solvent Name	Formula	Temperature (°C)	Solubility (g/100 g Solvent)	Notes
Inorganic Solvents	Water	H ₂ O	10	3.60 (in solution)	Solubility decreases slightly with increasing temperature. [1]
20	3.41 (in solution)	[2]			
25	3.35 (in solution)	[1] [2]			
40	3.33 (in solution)	[1] [2]			
Sulfuric Acid (95%)	H ₂ SO ₄	25	0.75	[3]	
Hydrocarbon S	Hexane	C ₆ H ₁₄	-	Soluble	Quantitative data not readily available. Expected to be highly soluble. [2]
Benzene	C ₆ H ₆	-	Soluble	Quantitative data not readily available. [4]	
Toluene	C ₇ H ₈	-	Soluble	Quantitative data not readily available.	

Halogenated Hydrocarbons	Carbon Tetrachloride	CCl ₄	25	Miscible ("Infinite")	[1]
Chloroform	CHCl ₃	25	Miscible ("Infinite")	[1]	
Dichloromethane	CH ₂ Cl ₂	25	Miscible ("Infinite")	[1]	
Ethers	Diethyl Ether	(C ₂ H ₅) ₂ O	25	Miscible ("Infinite")	Reacts exothermically; not recommended for stable solutions.[1][5]
Alcohols	Ethanol	C ₂ H ₅ OH	-	Very Soluble	Reacts with bromine; not a stable solvent.[3]
Methanol	CH ₃ OH	25	Miscible ("Infinite")	Reacts with bromine; not a stable solvent.[1][5]	
Carboxylic Acids	Acetic Acid	CH ₃ COOH	-	Soluble	A stable solvent for bromine; commercially available as a 1M solution. [2][5]
Other	Carbon Disulfide	CS ₂	-95	83.15	[3]
25	Miscible ("Infinite")	[1]			

Acetone	$(\text{CH}_3)_2\text{CO}$	-	Reacts	Not a suitable solvent.[3]
---------	----------------------------	---	--------	----------------------------

Experimental Protocol: Determination of Bromine Solubility

The following protocol outlines a detailed methodology for the quantitative determination of **bromine** solubility in an organic solvent, based on the widely used shake-flask method followed by iodometric titration. This method establishes the equilibrium solubility of **bromine** at a specific temperature.

1. Materials and Equipment:

- Chemicals: Elemental **bromine** (Br_2), the organic solvent of interest, potassium iodide (KI), standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 0.1 M), starch indicator solution, deionized water.
- Equipment: Temperature-controlled shaker bath or incubator, gas-tight flasks or vials with septa, analytical balance, volumetric flasks, pipettes, burette, magnetic stirrer and stir bars, appropriate personal protective equipment (fume hood, chemical-resistant gloves, splash goggles, face shield).

2. Procedure:

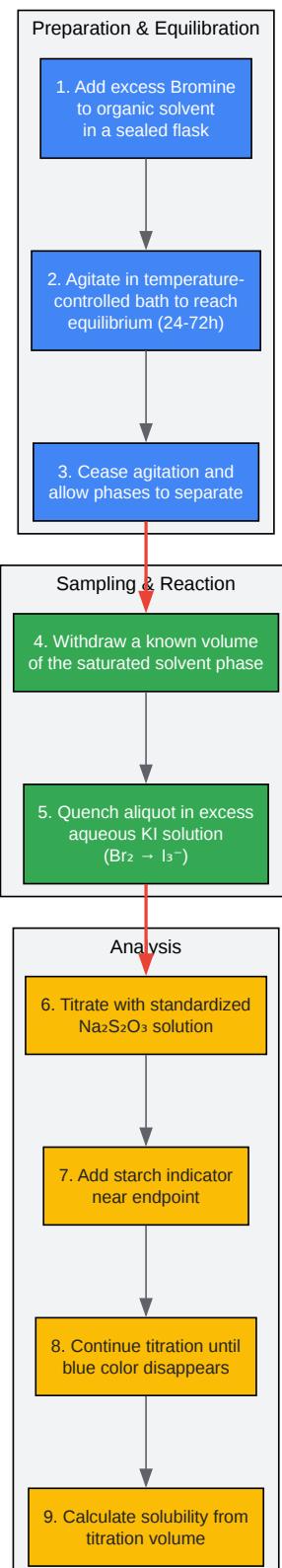
- Step 1: Preparation of the Saturated Solution
 - In a fume hood, add a measured volume of the organic solvent to a gas-tight flask.
 - Carefully add an excess amount of liquid **bromine** to the solvent. The presence of a separate, undissolved **bromine** phase is necessary to ensure saturation.
 - Seal the flask tightly to prevent the escape of volatile **bromine** and solvent.
- Step 2: Equilibration

- Place the sealed flask in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. This can take anywhere from 24 to 72 hours, depending on the solvent and agitation speed. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

• Step 3: Sample Collection and Preparation

- Once equilibrium is reached, cease agitation and allow the phases to separate completely. The excess **bromine** will form a distinct layer (usually at the bottom, as **bromine** is dense).
- Carefully withdraw a known volume of the **bromine**-saturated solvent phase using a gas-tight syringe, ensuring that no undissolved **bromine** is collected.
- Immediately transfer the aliquot into a volumetric flask containing a freshly prepared excess of aqueous potassium iodide (KI) solution. This will react with the **bromine** to form triiodide ions (I_3^-).
 - Reaction: $Br_2 + 3I^- \rightarrow 2Br^- + I_3^-$

• Step 4: Iodometric Titration


- Titrate the liberated triiodide immediately with a standardized solution of sodium thiosulfate.
 - Reaction: $I_3^- + 2S_2O_3^{2-} \rightarrow 3I^- + S_4O_6^{2-}$
- As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining triiodide.
- Continue the titration dropwise until the blue color disappears, indicating that all the triiodide has reacted. Record the volume of sodium thiosulfate solution used.

3. Calculation of Solubility:

- Calculate the moles of sodium thiosulfate used:
 - Moles of $\text{Na}_2\text{S}_2\text{O}_3$ = Molarity of $\text{Na}_2\text{S}_2\text{O}_3$ × Volume of $\text{Na}_2\text{S}_2\text{O}_3$ (in L)
- Calculate the moles of **bromine** in the aliquot:
 - From the stoichiometry of the reactions, 1 mole of Br_2 is equivalent to 2 moles of $\text{Na}_2\text{S}_2\text{O}_3$.
 - Moles of Br_2 = (Moles of $\text{Na}_2\text{S}_2\text{O}_3$) / 2
- Calculate the mass of **bromine** in the aliquot:
 - Mass of Br_2 = Moles of Br_2 × Molar mass of Br_2 (159.808 g/mol)
- Calculate the solubility:
 - Solubility is typically expressed in grams of solute per 100 grams of solvent.
 - First, determine the mass of the solvent in the initial aliquot by multiplying the volume of the aliquot by the density of the pure solvent at the experimental temperature.
 - Solubility (g/100 g solvent) = (Mass of Br_2 in aliquot / Mass of solvent in aliquot) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **bromine** in an organic solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **bromine** solubility via the shake-flask method and iodometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. octelamlwch.co.uk [octelamlwch.co.uk]
- 3. bromine [chemister.ru]
- 4. chembk.com [chembk.com]
- 5. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of Bromine in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232223#solubility-of-bromine-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com